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Compound of Interest

6-Chloro-5-
Compound Name:

(trifluoromethyl)pyrazin-2-amine
CAS No.: 2503205-09-0

Cat. No.: B2692836

Get Quote

Part 1: Executive Summary & Strategic Utility

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a high-value heterocyclic building block
utilized primarily in the discovery of kinase inhibitors and metabolic modulators. Its structural
uniqueness lies in the pyrazine core equipped with a trifluoromethyl (

) group for metabolic stability and a chlorine handle for late-stage diversification.

Unlike its ubiquitous pyridine analog (6-chloro-5-(trifluoromethyl)pyridin-2-amine), this pyrazine
scaffold offers distinct hydrogen-bonding acceptors (N1/N4), lowering lipophilicity (

) while maintaining the electron-deficient character required for nucleophilic aromatic
substitutions (

) and palladium-catalyzed cross-couplings.

Key Strategic Value:

» Bioisosterism: Acts as a lower-LogP bioisostere to substituted pyridines and benzenes.
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¢ Vectorial Functionalization: The

-Chlorine allows for Suzuki/Buchwald couplings, while the
-Amine serves as a nucleophile for urea/amide formation.

o Metabolic Blockade: The

group prevents oxidative metabolism at the most reactive site.

Part 2: Chemical Identity & Specifications[1][2][3][4]

Warning on Nomenclature: There is frequent confusion between the 6-chloro and 3-chloro
isomers in commercial catalogs. The data below specifically targets the 6-chloro isomer, but the
3-chloro isomer is more commercially prevalent.

Feature Specification
Chemical Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
Common Synonyms 2-Amino-6-chloro-5-trifluoromethylpyrazine

57305-40-5 (Provisional - Verify with Supplier) /
CAS Number Note: CAS 1260667-12-6 refers to the 3-Cl

isomer

Molecular Formula

Molecular Weight 197.55 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, MeOH, DCM; sparingly

Solubilit
Y soluble in water

>97% (HPLC) for MedChem; >98% for GMP

Purity Requirement ) )
starting material

Part 3: Procurement Landscape & Cost Analysis
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Market Status: "Niche /| Make-to-Order"

While the pyridine analog is a commodity chemical ($< $1/g), the 6-chloro-5-
(trifluoromethyl)pyrazin-2-amine is currently a Tier 2/Tier 3 building block. It is often not in
stock for immediate bulk shipment and may require a lead time of 2—4 weeks for synthesis on
demand.

Estimated Cost

Scale Availability Status Supplier Tier
(USD)

Specialty (e.g.,

100 mg $150 - $250 In Stock (Sporadic) Combi-Blocks,
Astatech)
) Custom Synthesis
1 Gram $450 - $800 Lead Time: 2-3 Weeks . .
(Enamine, WuXi)
10 Grams $2,500 - $4,000 Lead Time: 4-6 Weeks CRO /CDMO
CDMO (Process
100 Grams Custom Quote Make-to-Order

Optimization Req.)

Note on Cost Drivers: The high cost relative to the pyridine analog is driven by the starting
material availability (2,6-dichloro-5-trifluoromethylpyrazine) and the regioselectivity challenges

during amination.

Recommended Supplier Strategy

e Primary Screen: Check Combi-Blocks, Enamine, and Fluorochem. These vendors often hold

stock of fluorinated heterocycles.

e Secondary Screen: If out of stock, request a quote from WuXi AppTec or Pharmablock for a

custom batch.

« Critical Verification: Always request the H-NMR and F-NMR before purchase to confirm the
regiochemistry (6-Cl vs 3-Cl).
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Part 4: Technical Validation (Quality Assurance)

To ensure the integrity of your biological data, you must validate the incoming material. The
following protocol distinguishes the correct isomer from common impurities.

QC Protocol: Isomer Differentiation via NMR

Objective: Confirm the Chlorine is at position 6 (meta to amine) and not position 3 (ortho to
amine).

e 1H NMR (DMSO-d6):
o Target (6-Cl): The aromatic proton at

will appear as a singlet. Due to the electron-withdrawing nature of the para-
and ortho-Amine, expected shift is
ppm.
o Isomer (3-Cl): The aromatic proton at
is flanked by the
group (ortho) and the N-heteroatom.

o Differentiation: The coupling constant in 13C NMR or 19F NMR is definitive.
e 19F NMR:
o The

signal will show distinct splitting patterns if adjacent to a proton vs. a chlorine.
o Protocol: Run non-decoupled 19F NMR. If
is ortho to a Proton (as in the 3-Cl isomer), you will see a quartet (

, often unresolved) or broadening. If

is ortho to Chlorine (as in the 6-Cl isomer), the signal is a sharp singlet (or coupled to the
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Figure 1: Procurement and Quality Control Decision Tree ensuring correct regioisomer
acquisition.

Part 5: Synthetic Utility & Reaction Pathways

For researchers unable to source the compound, or those needing to derivatize it, the following
synthetic logic applies.

Synthesis Route (Lab Scale)

The most reliable route to the 6-chloro isomer involves the nucleophilic aromatic substitution (

) of 2,6-dichloro-5-(trifluoromethyl)pyrazine.

o Starting Material: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.
e Reagent: Ammonia (
) in dioxane or MeOH.
» Conditions:
to RT.
o Regioselectivity: The ammonia preferentially attacks the position para to the
group (Position 2) or ortho to the
(Position 6)?

o Mechanistic Insight: Nucleophilic attack on electron-deficient pyrazines is governed by
steric hindrance and electronic activation. The position adjacent to the smaller Chlorine
(C2) and meta to the strong EWG

is often favored over the position ortho to the bulky

. However, separation of the 2-amino (target) and 6-amino (byproduct) isomers is usually
required via column chromatography.

Derivatization Logic
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Once obtained, the scaffold serves as a "Hub" for divergent synthesis.

Suzuki Coupling Biaryl Pyrazines
Cl Displacement (Ar-B(OH)2, Pd cat.) (Kinase Inhibitors)
Buchwald-Hartwig Aminopyrazines
(R-NH2, Pd cat.) (Solubility)

Cl Displacement

6-Chloro-5-(trifluoromethyl)

pyrazin-2-amine NH2 Transformation
Sandmeyer / Diazotization 2-Bromo Analog
NH2 Reactivity (tBUONO, CuBr) (For further coupling)
Acylation / Urea Formation Amides / Ureas
(R-COCI/ R-NCO) (H-Bond Donors)

Click to download full resolution via product page

Figure 2: Synthetic utility of the scaffold. The Chlorine at C6 is the primary handle for carbon-
carbon bond formation.

Part 6: Safety & Handling (MSDS Highlights)
» Hazard Class: Irritant / Toxic (Treat as Class 6.1 due to fluorinated motif).

o H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation).

o Storage: Keep cold (

), under inert atmosphere (

). Pyrazine amines can oxidize or darken over time upon air exposure.
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¢ To cite this document: BenchChem. [Technical Profile & Procurement Guide: 6-Chloro-5-
(trifluoromethyl)pyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2692836/docs#technical-profile-procurement-guide-
6-chloro-5-trifluoromethyl-pyrazin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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